5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid: is an organic compound that belongs to the class of oxazole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an α-haloketone with an amide or nitrile in the presence of a base.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Condensation: Common reagents include aldehydes, ketones, and carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It can also serve as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological processes and pathways, particularly those involving oxazole and furan rings.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. It can also participate in chemical reactions within biological systems, leading to the formation of active metabolites that exert various effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid
- 5-Ethoxy-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
- 5-Ethoxy-2-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid
Uniqueness
5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures. The presence of both furan and oxazole rings, along with the ethoxy and carboxylic acid groups, gives the compound distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-14-10-7(9(12)13)11-8(16-10)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWPEVUEZXXLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923698-17-3 |
Source
|
Record name | 5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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